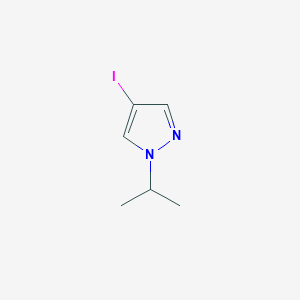

4-Iodo-1-isopropyl-1H-pyrazole

Descripción

Significance of Pyrazole (B372694) Scaffolds in Chemical Research

The pyrazole nucleus is a privileged scaffold in drug discovery and materials science due to its unique structural and electronic properties. grafiati.comvulcanchem.commdpi.commdpi.com The presence of two nitrogen atoms allows for diverse substitution patterns and the formation of various intermolecular interactions, such as hydrogen bonds, which are crucial for biological activity. mdpi.com

Pyrazoles are integral components of numerous pharmaceuticals, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. mdpi.comnih.gov Their ability to act as ligands for various enzymes and receptors has cemented their importance in medicinal chemistry. vulcanchem.commdpi.com Beyond pharmaceuticals, pyrazole derivatives are utilized in agrochemicals and as functional materials with specific optical and electronic properties. mdpi.com

Overview of Halogenated Pyrazole Derivatives

The introduction of halogen atoms onto the pyrazole ring significantly enhances its synthetic utility. Halogenated pyrazoles, particularly iodo- and bromo-derivatives, are valuable precursors for a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. vulcanchem.comresearchgate.net These reactions enable the facile introduction of diverse functional groups, leading to the construction of complex molecular architectures.

The position of the halogen atom on the pyrazole ring influences its reactivity. The C4 position of the pyrazole ring is a common site for halogenation. researchgate.net 4-Iodopyrazoles, in particular, are often favored in cross-coupling reactions due to the higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds. researchgate.net This reactivity makes them highly sought-after intermediates in organic synthesis.

Research Trajectory of 4-Iodo-1-isopropyl-1H-pyrazole

While extensive research exists on pyrazoles as a general class, the specific compound this compound (CAS Number: 313350-82-2) has carved out a niche as a key synthetic intermediate. Its research trajectory is primarily linked to its utility as a building block in the synthesis of more complex, often biologically active, molecules.

The synthesis of this compound can be inferred from general methods for pyrazole synthesis and subsequent iodination. A common route involves the cyclocondensation of a 1,3-dicarbonyl compound with isopropylhydrazine to form the 1-isopropylpyrazole (B96740) core, followed by regioselective iodination at the C4 position using an appropriate iodinating agent. researchgate.net

The primary application of this compound lies in its participation in cross-coupling reactions. For instance, it has been utilized in copper-catalyzed coupling reactions with alcohols to form 4-alkoxypyrazoles. nih.gov Furthermore, its role as a precursor is evident in the synthesis of complex pharmaceutical intermediates, such as (S)-6-chloro-N-[1-(4-fluorophenyl)ethyl]-4-(1-isopropyl-1H-pyrazol-4-yl)pyridin-2-amine, where it serves as a key fragment for introducing the substituted pyrazole moiety.

While detailed spectroscopic and reactivity studies solely focused on this compound are not extensively documented in dedicated publications, its consistent appearance in the patent literature and as a commercially available building block underscores its importance to the synthetic chemistry community. Its value is derived from its ability to readily introduce the 1-isopropyl-4-pyrazolyl unit into a target molecule, a structural motif of interest in various research and development programs.

Structure

3D Structure

Propiedades

IUPAC Name |

4-iodo-1-propan-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9IN2/c1-5(2)9-4-6(7)3-8-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXNVDUEBJYAAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620574 | |

| Record name | 4-Iodo-1-(propan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313350-82-2 | |

| Record name | 4-Iodo-1-(propan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodo-1-(propan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Reaction Engineering for 4 Iodo 1 Isopropyl 1h Pyrazole

Direct Iodination of Pyrazole (B372694) Precursors

Direct iodination of the pyrazole ring, specifically at the C4 position, is a common and straightforward approach to obtaining 4-iodopyrazoles. This typically involves the reaction of a 1-isopropyl-1H-pyrazole precursor with an electrophilic iodine source. The regioselectivity of this reaction is generally high due to the electronic properties of the pyrazole ring, which favor electrophilic substitution at the 4-position.

Electrophilic Aromatic Iodination Protocols

Electrophilic aromatic iodination of pyrazoles can be achieved using molecular iodine (I₂) in the presence of an activating agent or a more reactive iodine-containing reagent. N-Iodosuccinimide (NIS) is a commonly employed reagent for this purpose, often in conjunction with an acid catalyst to enhance its electrophilicity. organic-chemistry.org For instance, the iodination of various electron-rich aromatic compounds, including pyrazoles, has been successfully carried out using NIS in the presence of a catalytic amount of a disulfide, which activates the NIS. organic-chemistry.org Another approach involves the use of iodine monochloride (ICl), which is a more reactive electrophile than molecular iodine. metu.edu.tr

Oxidant-Assisted Iodination Techniques

To improve the efficiency of direct iodination with molecular iodine, which is a relatively weak electrophile, various oxidizing agents are often employed. acsgcipr.orgthieme-connect.com These oxidants generate a more potent iodinating species, such as the iodonium (B1229267) ion (I+), in situ.

A green and efficient method for the 4-iodination of pyrazoles utilizes a combination of molecular iodine and hydrogen peroxide (H₂O₂) in water. researchgate.net This method is environmentally benign and provides good to excellent yields of the corresponding 4-iodopyrazole (B32481) products. researchgate.net Another effective system for the iodination of pyrazoles is the use of iodine in the presence of ceric ammonium (B1175870) nitrate (B79036) (CAN) as a mild oxidant. grafiati.com The I₂-HIO₃ system in acetic acid is also a powerful tool for the iodination of pyrazoles, proceeding efficiently and without the formation of toxic waste. mdpi.com

Recent studies have also explored the use of potassium iodate (B108269) (KIO₃) in combination with a diphenyl diselenide catalyst under acidic conditions for the direct iodination of in situ generated pyrazole rings. nih.gov This method provides a convenient route to 4-iodo-1-aryl-1H-pyrazoles. nih.gov The use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (DIB), in conjunction with molecular iodine, has also been shown to effectively iodinate substituted pyrazoles at room temperature. nih.gov

| Iodinating System | Substrate Type | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| I₂ / H₂O₂ | Differentially substituted pyrazoles | Water | Not specified | Good to excellent | researchgate.net |

| I₂ / CAN | 1-Aryl-3-CF₃-1H-pyrazoles | Acetonitrile | Reflux | High | grafiati.com |

| I₂ / HIO₃ | Pyrazoles | Acetic Acid/CCl₄ | Not specified | Efficient | mdpi.com |

| KIO₃ / (PhSe)₂ | In situ generated pyrazoles | Acidic conditions | Not specified | Convenient | nih.gov |

| I₂ / DIB | Substituted pyrazoles | Not specified | Room temperature | Not specified | nih.gov |

Cyclocondensation and Ring-Forming Reactions

An alternative to direct iodination is the construction of the 4-iodopyrazole ring from acyclic precursors. This approach offers the advantage of introducing the iodine atom at a specific position during the ring formation process.

Hydrazine-Based Cyclization Routes

A prominent method for the synthesis of 4-iodopyrazoles is the electrophilic cyclization of α,β-alkynic hydrazones. metu.edu.tracs.org This strategy involves the initial reaction of a hydrazine (B178648), such as isopropylhydrazine, with a propargyl aldehyde or ketone to form the corresponding α,β-alkynic hydrazone. acs.org Subsequent treatment of this intermediate with molecular iodine in the presence of a base, like sodium bicarbonate, induces an electrophilic cyclization to afford the 4-iodopyrazole in good to high yields. metu.edu.tracs.org This iodocyclization is a general method that tolerates a wide range of substituents. acs.org

A specific protocol for the synthesis of 1-aryl-5-alkyl/aryl-4-iodopyrazoles starts with the formylation of terminal alkynes to produce α,β-acetylenic aldehydes. These are then reacted with a hydrazine, and the resulting acetylenic hydrazone undergoes electrophilic cyclization with excess molecular iodine. metu.edu.trgrafiati.com

Multicomponent Reaction Approaches to Pyrazole Synthesis

Multicomponent reactions (MCRs), where multiple starting materials react in a single synthetic operation to form a complex product, offer an efficient and atom-economical route to highly substituted pyrazoles. While specific MCRs leading directly to 4-iodo-1-isopropyl-1H-pyrazole are not extensively documented, the general principles can be applied. For instance, a three-component reaction of a vinyl azide, an aldehyde, and tosylhydrazine in the presence of a base can regioselectively afford 3,4,5-trisubstituted 1H-pyrazoles. organic-chemistry.org The adaptation of such a strategy to incorporate an iodine source or an iodinated building block could potentially yield the desired product.

Advanced Synthetic Methodologies for Iodo-pyrazoles

To overcome the limitations of traditional batch synthesis, such as long reaction times and safety concerns with hazardous intermediates, advanced synthetic methodologies are being increasingly adopted for the preparation of pyrazole derivatives.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions. dergipark.org.tr The application of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of pyrazoles. dergipark.org.trmdpi.com For example, microwave-assisted Suzuki-Miyaura cross-coupling reactions of iodopyrazoles have been developed, highlighting the utility of these advanced techniques in the further functionalization of the pyrazole core. dergipark.org.tr

Flow chemistry, or continuous flow synthesis, offers several advantages over batch processing, including enhanced safety, improved reproducibility, and easier scalability. galchimia.comrsc.orgrsc.org This technology enables the safe handling of reactive intermediates and allows for precise control over reaction parameters. mit.edu A two-step continuous-flow method for the synthesis of pyrazole derivatives has been developed, showcasing the potential of this technology for the efficient production of these important heterocycles. thieme-connect.com The implementation of flow chemistry for the synthesis of this compound could offer a safer and more efficient manufacturing process.

Metal-Catalyzed Cross-Coupling Precursors

This compound is a highly valuable precursor for a variety of metal-catalyzed cross-coupling reactions. The iodine substituent at the C4 position of the pyrazole ring makes it an ideal substrate for reactions that form new carbon-carbon and carbon-heteroatom bonds. metu.edu.tr These transformations are fundamental in organic synthesis for constructing complex molecules from simpler starting materials.

The utility of iodo-pyrazoles extends to several name reactions, including Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions. metu.edu.tr For instance, the palladium-catalyzed Suzuki-Miyaura reaction would allow for the coupling of this compound with various boronic acids to introduce new aryl or vinyl substituents. Similarly, the Sonogashira reaction enables the formation of a C-C bond with terminal alkynes, a key step in the synthesis of many bioactive compounds and functional materials.

Copper-catalyzed reactions also play a significant role. A copper(I) iodide (CuI)-catalyzed protocol has been effectively used for the direct C4-alkoxylation of 4-iodo-1H-pyrazoles with alcohols. nih.gov This method demonstrates the versatility of the iodo-pyrazole core in forming C-O bonds. Furthermore, both palladium and copper catalysts have been employed for C-N coupling reactions (Buchwald-Hartwig amination) at the C4 position of pyrazoles, allowing for the introduction of various alkyl and aryl amines. mdpi.comresearchgate.net The choice between palladium and copper catalysts can be complementary, with palladium being more suitable for aromatic or bulky amines and copper favoring alkylamines. researchgate.net

The reactivity of the C-I bond can be selectively exploited even in the presence of other reactive sites. Studies on N-protected 4-iodopyrazoles have shown that direct arylation can occur at the C5 position without affecting the C4-iodine bond, leaving the iodo-substituent available for subsequent transformations like Suzuki-Miyaura coupling or deiodination. rsc.org This chemoselectivity makes this compound a versatile and strategic intermediate in multi-step syntheses.

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions with Iodo-pyrazoles

| Reaction Name | Catalyst System (Example) | Bond Formed | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / K₂CO₃ | C-C (Aryl/Vinyl) | rsc.org |

| Sonogashira Coupling | Pd / Cu | C-C (Alkynyl) | metu.edu.tr |

| Heck Coupling | Pd | C-C (Alkenyl) | metu.edu.tr |

| C-O Coupling (Alkoxylation) | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | C-O | nih.gov |

| C-N Coupling (Amination) | Pd(dba)₂ or CuI | C-N | mdpi.com |

Tandem Cyclization and Iodination Sequences

A prominent strategy involves the electrophilic cyclization of α,β-alkynic hydrazones. metu.edu.tr In this approach, an appropriate α,β-alkynic aldehyde or ketone is first condensed with isopropylhydrazine to form the corresponding hydrazone. This intermediate is then treated with an electrophilic iodine source, such as molecular iodine (I₂), in the presence of a base like sodium bicarbonate (NaHCO₃). The iodine promotes the cyclization of the hydrazone to form the pyrazole ring while simultaneously installing the iodine atom at the C4 position. metu.edu.tr This method offers a direct and high-yielding route to 4-iodopyrazoles.

Another powerful approach is the use of iodine-promoted cascade reactions. For example, a reaction between 1,3-dicarbonyl compounds and hydrazines can be coupled with an in-situ iodination step. mdpi.com Molecular iodine can act as a catalyst or reagent to facilitate both the pyrazole annulation and the C-H functionalization at the 4-position. mdpi.comresearchgate.net Iodine-mediated electrophilic tandem cyclizations have been developed for a variety of heterocyclic systems, highlighting the broad applicability of this concept. cdri.res.in These reactions often proceed through an iodoiranium/iodoirenium intermediate, which is then attacked by a nucleophile to complete the cyclization. cdri.res.in

The synthesis of the pyrazole core itself is typically achieved through the condensation of a hydrazine (in this case, isopropylhydrazine) with a 1,3-difunctional compound, such as a 1,3-diketone. mdpi.com By integrating an iodinating agent like potassium iodate (KIO₃) with a catalyst such as diphenyl diselenide ((PhSe)₂) under acidic conditions, the pyrazole ring can be generated and iodinated in one pot. researchgate.net

Table 2: Tandem Strategies for 4-Iodopyrazole Synthesis

| Starting Materials | Reagents | Reaction Type | Reference |

|---|---|---|---|

| α,β-Alkynic hydrazone | I₂, NaHCO₃ | Electrophilic Cyclization | metu.edu.tr |

| 1,3-Diketone, Hydrazine | I₂, TBHP, NaHCO₃ | Tandem Annulation/Sulfonylation | mdpi.com |

| 2-Alkynylbenzaldehyde, Anthranilic acid | I₂ / Base | Electrophilic Tandem Cyclization | cdri.res.in |

| 1,3-Dicarbonyl, Thiohydrazide | I₂ / TsOH | Cascade Imination/Halogenation/Cyclization | mdpi.com |

Optimization of Reaction Conditions and Yield Enhancement

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of reaction parameters. Key factors include the choice of solvent, reaction temperature, and the selection of an appropriate catalyst.

Solvent Systems and Temperature Effects

The solvent plays a critical role in pyrazole synthesis, influencing reaction rates, regioselectivity, and yield. While traditional syntheses often employ solvents like ethanol, modern approaches have explored a range of alternatives to improve outcomes. tandfonline.com For the condensation of non-symmetrical 1,3-diketones with hydrazines, the use of fluorinated alcohols such as 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to dramatically increase regioselectivity compared to ethanol. acs.org Solvents like N,N-dimethylacetamide (DMA) have also proven effective, allowing reactions to proceed efficiently at room temperature with high yields. mdpi.com

Temperature is another crucial variable. While many pyrazole syntheses are conducted at room temperature or with gentle heating, optimization studies have shown that increasing the temperature can sometimes be beneficial. For example, in a silver-catalyzed synthesis of trifluoromethylated pyrazoles, raising the reaction temperature to 60 °C improved the product yield. mdpi.com In other cases, microwave irradiation has been used to accelerate reactions, often leading to higher yields in significantly shorter times compared to conventional heating. nih.govresearchgate.net

Furthermore, green chemistry principles have driven the development of solvent-free reaction conditions. tandfonline.comarabjchem.org These reactions, often performed by heating a mixture of the neat reactants with a catalyst, can offer advantages such as simplified work-up, reduced environmental impact, and sometimes improved yields.

Table 3: Effect of Solvent and Temperature on Pyrazole Synthesis

| Solvent | Temperature | Key Observation | Reference |

|---|---|---|---|

| Ethanol | Reflux | Standard condition, may yield regioisomeric mixtures | acs.org |

| Trifluoroethanol (TFE) | Room Temp. | Increased regioselectivity | acs.org |

| N,N-Dimethylacetamide (DMA) | Room Temp. | High yields (59-98%) | mdpi.com |

| Solvent-free | 60 °C | Efficient, green methodology | arabjchem.orgresearchgate.net |

| Various | 130 °C (Microwave) | Rapid C-O coupling | nih.gov |

Catalyst Selection and Reaction Kinetics

The choice of catalyst is paramount for an efficient pyrazole synthesis. A wide array of catalysts, from simple acids and bases to complex metal-organic frameworks, has been investigated. The classic Knorr synthesis often uses an acid catalyst. Modern variations have employed heterogeneous acid catalysts like Amberlyst-70, nano-silica sulfuric acid, and Y-Zeolite, which offer advantages such as being non-toxic, thermally stable, cost-effective, and easily separable from the reaction mixture. mdpi.comarabjchem.org

Metal catalysts, including copper(I) iodide and palladium acetate (B1210297), are essential for cross-coupling reactions involving the iodo-pyrazole product but can also be used in its synthesis. metu.edu.trnih.gov Molecular iodine itself can serve as a mild Lewis acid catalyst to promote cyclization and tandem reactions. mdpi.comcdri.res.in

Understanding the reaction kinetics is crucial for optimization. Kinetic studies on the formation of related pyrazole systems, like pyrano[2,3-c]pyrazoles, have been conducted to elucidate the reaction mechanism and identify the rate-determining step (RDS). tandfonline.com Such studies often involve monitoring the reaction progress under various conditions and analyzing the data using Hammett plots to understand substituent effects. The results can reveal whether the reaction rate is influenced by electronic or steric factors and can help in fine-tuning the catalyst and conditions for maximum efficiency. For example, a positive reaction constant (ρ) from a Hammett plot indicates that electron-withdrawing groups on a reactant accelerate the reaction, suggesting the development of positive charge in the transition state of the RDS. tandfonline.com

Table 4: Catalysts for Pyrazole Synthesis

| Catalyst Type | Catalyst Example | Reaction Condition | Key Advantage | Reference |

|---|---|---|---|---|

| Heterogeneous Acid | Nano-silica sulfuric acid | 60 °C, solvent-free | Reusable, high yield | arabjchem.org |

| Heterogeneous Acid | Amberlyst-70 | Room Temp., aqueous | Eco-friendly, simple workup | mdpi.com |

| Lewis Acid | Molecular Iodine (I₂) | Room Temp. | Metal-free, promotes tandem reactions | mdpi.com |

| Metal Catalyst | Copper(I) Iodide (CuI) | 130 °C (MW) | Mediates C-O and C-N coupling | nih.gov |

| Metal Catalyst | Silver (Ag) | 60 °C | Catalyzes cyclization | mdpi.com |

Purification and Isolation Techniques for Iodo-pyrazole Derivatives

Following the synthesis of this compound, a robust purification and isolation procedure is necessary to obtain the product in high purity. The specific techniques employed depend on the physical properties of the target compound and the nature of any impurities present.

A standard workup procedure for many pyrazole syntheses begins with quenching the reaction, often by adding an aqueous solution such as saturated ammonium chloride or sodium bicarbonate to neutralize the catalyst or any remaining acidic/basic reagents. nih.govchemicalbook.com The product is then typically extracted from the aqueous phase into an immiscible organic solvent, with ethyl acetate being a common choice. nih.govchemicalbook.com The combined organic layers are then washed with water or brine to remove any remaining water-soluble impurities.

After extraction, the organic solution is dried over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate, to remove residual water. chemicalbook.comarkat-usa.org The drying agent is subsequently removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product. arkat-usa.org

For the final purification, column chromatography is the most frequently cited method for iodo-pyrazole derivatives. mdpi.comarkat-usa.org This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) while being eluted by a mobile phase (a solvent or mixture of solvents, such as a hexane/ethyl acetate gradient). The polarity of the eluent is carefully chosen to achieve effective separation of the desired product from starting materials, by-products, and other impurities. The progress of the separation is monitored by thin-layer chromatography (TLC).

In cases where the product is a stable, crystalline solid, recrystallization can be an effective final purification step. This involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution. smolecule.com

Reactivity Profiles and Chemical Transformations of 4 Iodo 1 Isopropyl 1h Pyrazole

Halogen-Based Derivatization Reactions

The iodine substituent at the C4 position of the pyrazole (B372694) ring is the primary site of reactivity for derivatization, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution Reactions

While classical nucleophilic aromatic substitution (SNAr) reactions typically require strong electron-withdrawing groups to activate the aromatic ring, the C4-I bond in 4-iodopyrazoles can undergo substitution, particularly through metal-catalyzed processes. uomustansiriyah.edu.iqmasterorganicchemistry.com Copper-catalyzed methods have proven effective for the C-O and C-N bond formation at the C4 position of the pyrazole nucleus.

For instance, the direct 4-alkoxylation of 4-iodo-1H-pyrazoles with various alcohols has been achieved using a copper(I) iodide (CuI) catalyst. nih.govresearchgate.net These reactions demonstrate the utility of the C4-iodo group as a leaving group in coupling protocols. Similarly, copper-catalyzed C-N coupling reactions are effective for the amination of 4-iodopyrazoles. nih.gov Studies on related 4-halo-1-tritylpyrazoles have shown that CuI-mediated coupling is particularly favorable for reactions with alkylamines that possess β-hydrogens, a reaction where palladium catalysts sometimes show lower efficacy. nih.govresearchgate.net This highlights the complementary nature of copper and palladium catalysis in the functionalization of halopyrazoles.

Table 1: Representative Copper-Catalyzed Alkoxylation of a 4-Iodopyrazole (B32481) Substrate This table illustrates a typical reaction, demonstrating the reactivity of the C4-I bond in pyrazoles, which is applicable to 4-iodo-1-isopropyl-1H-pyrazole.

| Entry | Alcohol | Catalyst/Ligand | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Methanol | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | 130 | 76 | nih.gov |

| 2 | Ethanol | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | 130 | 61 | nih.gov |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The C4-I bond in this compound is highly susceptible to palladium-catalyzed cross-coupling reactions, which are fundamental for constructing more complex molecular architectures. The reactivity of the C-X bond in these reactions generally follows the order I > Br > Cl, making 4-iodopyrazoles highly valuable substrates. tandfonline.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodopyrazole with an organoboron reagent. It is a powerful method for forming C-C bonds. Research has demonstrated that 4-iodopyrazoles are efficient partners in Suzuki-Miyaura reactions. nih.gov For example, derivatives such as 1-isopropyl-3-iodo-1H-pyrazole-5-carboxylic acid have been successfully coupled with pyridin-4-ylboronic acid using a palladium catalyst, showcasing the viability of this transformation on the 1-isopropylpyrazole (B96740) scaffold. vulcanchem.com

Sonogashira Coupling: The Sonogashira reaction couples the 4-iodopyrazole with a terminal alkyne, providing a direct route to 4-alkynylpyrazoles. ogu.edu.trmetu.edu.tr The high reactivity of the C-I bond ensures selective coupling at the C4 position, even in the presence of other halogens like chlorine. tandfonline.comtandfonline.com This reaction typically proceeds in high yields under standard conditions using a palladium catalyst, a copper co-catalyst (CuI), and a base like triethylamine (B128534) (Et₃N). tandfonline.comresearchgate.net

Table 2: Typical Conditions for Sonogashira Coupling of 4-Iodopyrazoles Illustrative conditions based on studies of various substituted 4-iodopyrazoles.

| Aryl Halide Substrate | Alkyne Partner | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,3-Disubstituted-5-chloro-4-iodopyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | DMF | 87-92 | tandfonline.com |

Heck Reaction: The Heck reaction involves the coupling of the iodopyrazole with an alkene to form a substituted alkene. wikipedia.org This transformation has also been successfully applied to 4-iodopyrazoles. For instance, 4-iodo-1-(4-nitrophenyl)-1H-pyrazole has been shown to react with 4-methoxystyrene (B147599) under standard palladium-catalyzed conditions to yield the corresponding 4-styrylpyrazole derivative. mdpi.com This demonstrates the utility of the C4-iodo group as a synthetic handle for vinylation of the pyrazole core.

Functional Group Interconversions on the Pyrazole Ring

Alkylation and Acylation Strategies at Nitrogen Atoms

The nitrogen atoms of the pyrazole ring are key sites for functionalization. In this compound, the N1 position is already occupied by an isopropyl group. This alkylation is a crucial step in the synthesis of the parent compound, often achieved by reacting the unsubstituted or N-deprotonated pyrazole with an isopropyl halide.

Further reaction at the N2 atom would lead to the formation of a cationic pyrazolium (B1228807) salt. While not extensively documented for this specific molecule, such quaternization is a known transformation for pyrazoles. More commonly, N-acylation is a relevant strategy in pyrazole chemistry. For example, 1-acyl-4-iodo-1H-pyrazoles can be synthesized through the dehydration and iodination of 1-acyl-5-hydroxy-4,5-dihydropyrazoles. researchgate.net

Electrophilic Substitution at Unsubstituted Positions

The unsubstituted C3 and C5 positions of the pyrazole ring are available for further functionalization, typically through metallation followed by reaction with an electrophile. Direct electrophilic aromatic substitution on the this compound ring is less common, as the C4 position is generally the most reactive site for electrophilic attack in 1-alkylpyrazoles. nih.gov Indeed, the synthesis of the title compound often relies on the direct iodination of 1-isopropyl-1H-pyrazole. researchgate.net

A highly regioselective method for preparing 4-iodopyrazoles involves using elemental iodine (I₂) mediated by ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.gov For functionalization at the C5 position, a common strategy is deprotonation with a strong base like n-butyllithium (n-BuLi) to form a lithium pyrazolide intermediate, which can then be trapped with an electrophile. This approach allows for the regioselective introduction of substituents at C5, while direct electrophilic attack favors C4. nih.gov

Oxidative and Reductive Transformations

The this compound scaffold can participate in both oxidative and reductive chemical transformations.

Oxidative Transformations: Oxidative processes involving iodopyrazoles have been described, such as the oxidative dehydrogenative coupling of pyrazol-5-amines, which can involve an in-situ iodination step to form an iodo-substituted azopyrrole. nih.govacs.org In these reactions, an oxidant like tert-butyl hydroperoxide (TBHP) is essential for the transformation. nih.govacs.org Additionally, hypervalent iodine(III) reagents are known to be effective for the iodination of pyrazoles to their corresponding 4-iodo derivatives. arkat-usa.orgnih.gov

Reductive Transformations: The carbon-iodine bond can be subjected to reductive cleavage. While often an undesired side reaction (hydrodehalogenation) during cross-coupling attempts, it can be synthetically useful for preparing the corresponding C-H compound. More advanced reductive transformations have also been reported. For example, a copper-catalyzed cross-coupling of an iodopyrazole with a chlorosilane has been achieved under reductive conditions, demonstrating a novel method for forming C-Si bonds. rsc.org

Reduction of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle and, due to the stability conferred by its aromaticity, is generally resistant to reduction. pharmajournal.netglobalresearchonline.net However, under specific conditions, the ring system can be reduced. Catalytic hydrogenation is the most common method employed for the reduction of the pyrazole ring. pharmajournal.netcopbela.org

The process typically occurs in a stepwise manner. The initial hydrogenation reduces one of the double bonds in the pyrazole ring to yield a pyrazoline, specifically a 4,5-dihydro-1H-pyrazole. pharmajournal.nettandfonline.com Further reduction under more forcing conditions can saturate the remaining double bond, leading to the formation of a pyrazolidine (B1218672). pharmajournal.netglobalresearchonline.net Both pyrazoline and pyrazolidine are non-aromatic and are stronger bases than the parent pyrazole. pharmajournal.nettandfonline.com

While palladium on carbon (Pd/C) is a common hydrogenation catalyst, its effectiveness can be limited in the reduction of pyrazolines due to catalyst poisoning. researchgate.net More robust catalysts such as rhodium on carbon (Rh/C) or Raney nickel have been shown to be effective for the complete hydrogenation of pyrazolines to pyrazolidines. researchgate.net Although these are general pathways for pyrazole reduction, specific studies detailing the reduction of this compound are not extensively documented in the literature. It is anticipated that the iodo-substituent may also be susceptible to hydrogenolysis (cleavage of the C-I bond) during catalytic hydrogenation.

| Reaction Type | Reagents/Catalysts | Product(s) | Notes |

| Partial Reduction | H₂, Metal Catalyst (e.g., Pd/C) | 4-Iodo-1-isopropyl-2-pyrazoline | Reduces one double bond of the pyrazole ring. |

| Full Reduction | H₂, Metal Catalyst (e.g., Rh/C, Raney Ni) | 4-Iodo-1-isopropylpyrazolidine | Saturates the pyrazole ring completely. |

| Dehalogenation | H₂, Metal Catalyst (e.g., Pd/C) | 1-Isopropyl-1H-pyrazole | Potential side reaction involving cleavage of the C-I bond. |

Oxidation of Substituents

The pyrazole ring itself is generally resistant to oxidation. copbela.org However, the substituents attached to the ring can undergo oxidative transformation. For this compound, the N-isopropyl group is the most likely site for oxidation.

Studies on the metabolism of substituted pyrazoles indicate that when the C4-position is blocked, as it is by the iodo atom in this compound, metabolic oxidation occurs at alkyl substituents on the ring. sci-hub.se For example, a 4-methylpyrazole (B1673528) is metabolized to 4-hydroxymethyl- and 4-carboxypyrazole. sci-hub.se By analogy, the isopropyl group on the N1 nitrogen of this compound would be a target for chemical oxidation.

Oxidation of the isopropyl group could potentially yield 1-(1-hydroxy-1-methylethyl)-4-iodo-1H-pyrazole (a tertiary alcohol) or, with further oxidation and cleavage, lead to the dealkylation of the N1 position. Common oxidizing agents like potassium permanganate (B83412) are known to oxidize alkyl side chains on pyrazole rings to carboxylic acids. copbela.orgslideshare.net

| Substituent | Oxidizing Agent | Potential Product(s) | Notes |

| N-Isopropyl Group | Mild Oxidizing Agents | 1-(1-Hydroxy-1-methylethyl)-4-iodo-1H-pyrazole | Oxidation to a tertiary alcohol. |

| N-Isopropyl Group | Strong Oxidizing Agents (e.g., KMnO₄) | 4-Iodo-1H-pyrazole-1-carboxylic acid | Possible oxidation pathway analogous to other alkyl side chains. |

| C-Iodo Group | - | Generally stable | The C-I bond is typically resistant to simple oxidation. |

Coordination Chemistry of Pyrazole Ligands

Pyrazoles are highly versatile ligands in coordination chemistry, capable of binding to metal ions in various modes. researchgate.net this compound is expected to act as a monodentate ligand, coordinating to a metal center through the lone pair of its sp²-hybridized N2 nitrogen atom (the 'pyridine-like' nitrogen). ijraset.com The N1-isopropyl group introduces significant steric bulk around the N1-N2 edge of the ligand, which can influence the coordination geometry and the number of ligands that can bind to a metal center. The C4-iodo substituent primarily exerts an electronic effect.

Metal Complexation Studies

While specific complexation studies for this compound are limited, extensive research on the closely related 4-iodopyrazole (HIPz) provides significant insight into its expected coordination behavior. These studies demonstrate the ability of 4-iodopyrazole to form stable complexes with various transition metals, typically resulting in octahedral or other well-defined geometries.

For instance, several nickel(II) complexes with 4-iodopyrazole have been synthesized and characterized. akjournals.com These include compounds where four 4-iodopyrazole ligands coordinate to the nickel center, with other ligands like chloride, thiocyanate, or water molecules occupying the remaining coordination sites to complete an octahedral geometry. akjournals.com Similarly, trinuclear copper(II) complexes, where deprotonated 4-iodopyrazolate anions bridge multiple metal centers, have also been reported, forming complex structures like azametallacrowns. researchgate.netdnu.dp.ua

The N1-isopropyl group in this compound would prevent the deprotonation and bridging behavior seen in unsubstituted 4-iodopyrazole, thus favoring the formation of mononuclear complexes where the ligand binds in a neutral, monodentate fashion.

| Metal Ion | Ancillary Ligands | Complex Formula | Geometry | Reference |

| Ni(II) | Cl⁻, Acetone | [NiCl₂(HIPz)₄]·C₃H₆O | Octahedral | akjournals.com |

| Ni(II) | H₂O, NO₃⁻ | Ni(H₂O)₂(HIPz)₄₂ | Octahedral | akjournals.com |

| Ni(II) | NCS⁻ | [Ni(NCS)₂(HIPz)₄] | Octahedral | akjournals.com |

| Cu(II) | OH⁻, Cl⁻, CH₃CN | [Cu₃(OH)(Ipz)₃Cl₂ ·2CH₃CN]₂ | Distorted Trigonal Bipyramidal / Square Pyramidal | dnu.dp.ua |

| Cu(II) | OH⁻, Br⁻ | [Cu₃(OH)(Ipz)₃Br₂]ₙ | Distorted Trigonal Bipyramidal / Square Pyramidal | dnu.dp.ua |

Table based on complexes with 4-iodopyrazole (HIPz) or its anion (Ipz⁻), which serve as models for the coordination of this compound.

Ligand Field Theory Considerations

Ligand Field Theory (LFT) is a model used to describe the electronic structure of transition metal complexes, providing explanations for their spectroscopic and magnetic properties. whiterose.ac.uk The Angular Overlap Model (AOM) is a quantitative approach within LFT that parameterizes the strength of metal-ligand sigma (σ) and pi (π) interactions (e_σ and e_π, respectively). jlu.edu.cnrsc.org

For pyrazole ligands, coordination to a metal ion through the pyridine-like N2 atom involves a sigma bond. Pyrazole is considered a moderate σ-donor and can also participate in π-bonding. AOM parameters for pyrazole coordinating to a Ni(II) center have been reported as e_σ = 5480 cm⁻¹ and e_π = 1370 cm⁻¹. chegg.com These values quantify the extent to which the ligand orbitals interact with the metal's d-orbitals, causing them to split in energy.

The electronic absorption spectra of Ni(II) complexes with 4-iodopyrazole show ligand field transitions that are characteristic of an octahedral d⁸ electronic system. akjournals.com The observed transitions, such as ³A₂g → ³T₂g(F), ³A₂g → ³T₁g(F), and ³A₂g → ³T₁g(P), occur at energies that reflect the ligand field strength of the coordinated ligands. akjournals.com For this compound, the ligand field parameters are expected to be similar to those of unsubstituted pyrazole, as the electronic effect of the C4-iodo group is modest and the N1-isopropyl group primarily imparts steric, rather than electronic, influence. The steric hindrance from the isopropyl group may, however, cause distortions from ideal geometries, which would in turn affect the d-orbital splitting energies.

Spectroscopic Elucidation and Structural Characterization of 4 Iodo 1 Isopropyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing precise information about the hydrogen and carbon framework of 4-Iodo-1-isopropyl-1H-pyrazole.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides distinct signals for the protons of the pyrazole (B372694) ring and the isopropyl substituent. The pyrazole ring contains two non-equivalent aromatic protons, H3 and H5. Due to the influence of the adjacent nitrogen atoms and the iodine at the C4 position, these protons appear as distinct singlets in the aromatic region of the spectrum.

The isopropyl group gives rise to two signals: a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The multiplicity of these signals is a direct result of spin-spin coupling. The methine proton is split into a septet by the six neighboring methyl protons, while the methyl protons are split into a doublet by the single methine proton. Spectroscopic data for analogous compounds, such as 1-isopropyl-3-nitro-1H-pyrazole, show the methine proton appearing around δ 4.6 ppm and the methyl protons at approximately δ 1.58 ppm. sci-hub.st

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| H3 | ~7.5 - 7.7 | Singlet | - | Pyrazole Ring Proton |

| H5 | ~7.4 - 7.6 | Singlet | - | Pyrazole Ring Proton |

| CH | ~4.5 - 4.7 | Septet | ~6.6 | Isopropyl Methine |

| CH₃ | ~1.5 - 1.6 | Doublet | ~6.6 | Isopropyl Methyl |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Insights

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. For this compound, five distinct signals are expected. The pyrazole ring exhibits three signals: C3, C4, and C5. The C4 carbon, being directly bonded to the heavy iodine atom, is expected to have a significantly different chemical shift compared to the other ring carbons, a phenomenon known as the "heavy atom effect." The C3 and C5 carbons will also have distinct chemical shifts due to the asymmetric substitution on the ring.

The isopropyl group will show two signals: one for the methine carbon and one for the two equivalent methyl carbons. Based on data from similar structures like 1-isopropyl-3-nitro-1H-pyrazole, the methine carbon is expected around δ 56.0 ppm and the methyl carbons around δ 22.6 ppm. sci-hub.st

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C3 | ~129 - 131 | Pyrazole Ring Carbon |

| C4 | ~90 - 95 | Pyrazole Ring Carbon (C-I) |

| C5 | ~138 - 140 | Pyrazole Ring Carbon |

| CH | ~55 - 57 | Isopropyl Methine Carbon |

| CH₃ | ~22 - 24 | Isopropyl Methyl Carbon |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would show a clear correlation between the isopropyl methine proton and the isopropyl methyl protons, confirming their coupling relationship. No correlations would be expected for the singlet pyrazole protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. They would definitively link the methine proton signal to the methine carbon signal, and the methyl proton signals to the methyl carbon signal. Likewise, the H3 and H5 proton signals would be correlated to their respective C3 and C5 carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons, which is crucial for piecing together the molecular puzzle. Key correlations would be expected between the isopropyl methine proton and the N1-adjacent C5 carbon of the pyrazole ring, as well as the isopropyl methyl carbons. Additionally, correlations between the pyrazole protons (H3 and H5) and the neighboring ring carbons (C4, C5 and C3, C4 respectively) would solidify the assignment of the pyrazole ring structure. The application of these techniques is standard for the characterization of substituted pyrazoles. mdpi.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups and bonding within this compound. These two methods are complementary, as some vibrational modes may be strong in IR and weak or absent in Raman, and vice versa. edinst.com

Vibrational Mode Assignments and Functional Group Identification

The vibrational spectrum of this compound can be divided into several key regions.

C-H Stretching: The aliphatic C-H stretching vibrations of the isopropyl group are expected in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the pyrazole ring protons typically appears at higher wavenumbers, between 3000-3200 cm⁻¹.

Ring Vibrations: The pyrazole ring gives rise to a series of characteristic stretching and bending vibrations. C=C and C=N stretching modes are expected in the 1400-1600 cm⁻¹ region. derpharmachemica.com Ring breathing modes and other deformations occur in the fingerprint region below 1400 cm⁻¹.

C-I Vibration: The stretching vibration of the carbon-iodine bond is expected at low frequencies, typically in the range of 500-600 cm⁻¹, due to the high mass of the iodine atom.

Analysis of related compounds like 4-iodo-1H-pyrazole shows characteristic bands for the pyrazole ring, which serve as a strong basis for assignments in the N-isopropyl substituted analogue. mdpi.com

Table 3: Predicted IR and Raman Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Predicted Intensity | Assignment | Technique |

|---|---|---|---|

| 3100 - 3200 | Medium | Aromatic C-H Stretch | IR, Raman |

| 2850 - 3000 | Strong | Aliphatic C-H Stretch | IR, Raman |

| ~1500 - 1550 | Medium-Strong | C=N Ring Stretch | IR, Raman |

| ~1450 - 1480 | Medium | C=C Ring Stretch | IR, Raman |

| ~1370 | Medium | CH₃ Bending | IR |

| ~1000 - 1200 | Medium-Weak | Ring Breathing/Deformation | IR, Raman |

| ~500 - 600 | Medium | C-I Stretch | Raman |

Hydrogen Bonding Network Analysis through IR Spectroscopy

In unsubstituted or N-H containing pyrazoles, IR spectroscopy is a powerful tool for analyzing the extensive hydrogen-bonding networks (such as dimers, trimers, or catemers) that form via N-H···N interactions. nih.gov These interactions cause a significant broadening and red-shifting of the N-H stretching band, which typically appears between 2600 and 3200 cm⁻¹. mdpi.com

However, in this compound, the hydrogen atom at the N1 position is replaced by an isopropyl group. This substitution fundamentally prevents the formation of the classic N-H···N hydrogen-bonding networks that are characteristic of the parent pyrazole family. rsc.org Consequently, the complex, broad absorption bands associated with these strong intermolecular interactions are absent from its IR spectrum.

While the primary form of hydrogen bonding is eliminated, weaker intermolecular interactions may still be present. These could include weak C-H···N or C-H···I hydrogen bonds, where the aliphatic or aromatic C-H groups act as very weak donors and the pyrazole nitrogen or iodine atom acts as an acceptor. mdpi.comnih.gov Such interactions, if present, would cause very subtle shifts in the corresponding C-H stretching frequencies and are generally much more difficult to detect and characterize definitively by IR spectroscopy alone.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical tool for determining the molecular weight and structural features of this compound. The analysis involves ionization of the molecule and observation of the resultant fragmentation patterns.

While specific experimental mass spectra for this compound are not widely published, a fragmentation pathway can be predicted based on established principles of mass spectrometry for related structures, such as N-alkylated pyrazoles and iodo-substituted heterocycles. hepvs.chdocbrown.infoaip.org The molecular formula of the compound is C₆H₉IN₂, yielding a nominal molecular weight of 236 g/mol .

Upon electron impact (EI) ionization, the molecular ion [M]•+ at m/z 236 would be formed. This high-energy ion is expected to undergo several key fragmentation steps:

Loss of the Isopropyl Group: A primary fragmentation pathway involves the cleavage of the N-C bond, leading to the loss of an isopropyl radical (•C₃H₇). This would generate a stable fragment ion [M - 43]+ at m/z 193. The stability of the resulting pyrazole cation makes this a probable event.

Loss of an Iodine Atom: The C-I bond is relatively weak and susceptible to cleavage. The loss of an iodine radical (•I) would result in a fragment ion [M - 127]+ at m/z 109. docbrown.info

Loss of Propene: A common rearrangement for isopropyl-substituted compounds is the McLafferty-type rearrangement or similar hydrogen transfer, leading to the elimination of a neutral propene molecule (C₃H₆). This would produce a fragment ion [M - 42]+ at m/z 194.

Ring Fragmentation: The pyrazole ring itself can undergo cleavage, leading to smaller fragments. For instance, the loss of HCN (27 Da) or N₂ (28 Da) from the main fragments could occur, generating a complex pattern in the lower mass region of the spectrum.

The following table summarizes the predicted major fragments for this compound.

| Predicted Fragment Ion | m/z (Nominal Mass) | Origin |

| [C₆H₉IN₂]•+ | 236 | Molecular Ion (M•+) |

| [C₃H₂IN₂]+ | 193 | [M - C₃H₇]+ |

| [C₃H₃IN₂]•+ | 194 | [M - C₃H₆]•+ |

| [C₆H₉N₂]+ | 109 | [M - I]+ |

| [C₃H₇]+ | 43 | Isopropyl cation |

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of a compound by measuring its exact mass to several decimal places. uni-rostock.demeasurlabs.comlabmanager.com For this compound, the molecular formula is C₆H₉IN₂. HRMS can differentiate this formula from other combinations of atoms that might have the same nominal mass. bioanalysis-zone.com

The theoretical exact mass of the [M+H]⁺ ion (monoisotopic) is calculated to be 237.0040. Experimental measurement of a mass-to-charge ratio that matches this theoretical value with high accuracy (typically within 5 ppm) provides strong evidence for the assigned elemental formula. This technique is routinely used to confirm the identity of newly synthesized pyrazole derivatives and other heterocyclic compounds. researchgate.netsci-hub.sthilarispublisher.com

Fragmentation Pathway Analysis

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. While a specific crystal structure for this compound has not been reported in the searched literature, its solid-state characteristics can be inferred from analyses of closely related compounds, namely 4-iodo-1H-pyrazole and various N-alkylated pyrazoles. sci-hub.stmdpi.com

The crystal packing of this compound would be dictated by a combination of intermolecular forces. Unlike its unsubstituted parent, 4-iodo-1H-pyrazole, which forms catemeric chains through N-H···N hydrogen bonds, the N1-isopropyl group in the title compound precludes this type of interaction. mdpi.com

The dominant interactions governing the supramolecular assembly are expected to be:

Van der Waals Forces: The bulky, non-polar isopropyl group will contribute significantly to the crystal packing through van der Waals interactions.

C-H···π Interactions: Weak hydrogen bonds between the C-H bonds of the isopropyl group or the pyrazole ring and the π-system of an adjacent pyrazole ring may also contribute to the stability of the crystal lattice. mdpi.com

The steric hindrance from the isopropyl group is likely to play a major role, potentially leading to a less dense packing arrangement compared to smaller N-alkyl derivatives. nih.gov Analysis of related N-alkylated pyrazoles shows that such substituents significantly influence the crystal lattice. sci-hub.stacs.org

Table of Crystallographic Data for Related Pyrazole Structures

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|

| 4-Iodo-1H-pyrazole | Tetragonal | I4₁/a | N-H···N hydrogen bonds, C-H···π interactions | mdpi.com |

Tautomerism is a key feature of many pyrazole derivatives, typically involving the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring. tandfonline.comnih.govglobalresearchonline.net However, in this compound, the presence of the isopropyl group covalently bonded to the N1 nitrogen atom "fixes" the structure. nih.gov

This substitution eliminates the possibility of annular prototropic tautomerism. researchgate.net Therefore, in the solid state, as well as in solution, this compound exists exclusively as a single tautomer and does not exhibit the dynamic equilibrium seen in N-unsubstituted pyrazoles. nih.govnih.gov

Advanced Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.

Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical stability and reactivity.

For pyrazole (B372694) derivatives, the HOMO is typically a π-orbital distributed over the pyrazole ring, while the LUMO is a π*-orbital. The iodine substituent, being a large and polarizable atom, is expected to significantly influence the energies and distributions of these frontier orbitals. The electronegative nitrogen atoms in the pyrazole ring enhance the polarization of the carbon-iodine bond. This electronic polarization contributes to the compound's unique reactivity profile. The HOMO and LUMO energies are key parameters in determining the electronic properties and potential for intermolecular interactions.

Geometry Optimization and Energetic Stability

Quantum Chemical Calculations for Spectroscopic Prediction

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, providing a powerful link between molecular structure and experimental observations.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters are highly valuable for structural elucidation. DFT calculations can predict the ¹H and ¹³C chemical shifts of 4-Iodo-1-isopropyl-1H-pyrazole. For the closely related 4-iodo-1H-pyrazole, DFT calculations have shown that the chemical shifts of the ring protons are influenced by the halogen substituent. mdpi.com Predictions for the H3 and H5 protons of 4-iodo-1H-pyrazole are around 7.64 ppm. mdpi.com For this compound, the isopropyl group's protons would exhibit characteristic shifts and splitting patterns.

The following table presents predicted ¹H NMR chemical shifts based on calculations for analogous compounds.

| Proton | Predicted Chemical Shift (ppm) |

| Pyrazole H3 | ~7.6 |

| Pyrazole H5 | ~7.6 |

| Isopropyl CH | Varies with conformation |

| Isopropyl CH₃ | Varies with conformation |

Note: These are estimated values based on related structures. Actual experimental values may differ.

Similarly, ¹³C NMR chemical shifts can be predicted. The carbon atom attached to the iodine (C4) is expected to show a significant shift due to the heavy atom effect.

Vibrational frequency calculations, based on the harmonic oscillator approximation, can predict the infrared (IR) spectrum of a molecule. These calculations help in assigning the observed absorption bands to specific vibrational modes. For pyrazole derivatives, characteristic vibrational frequencies include C-H stretching, C=C and C=N stretching of the ring, and ring deformation modes. derpharmachemica.com

The calculated vibrational frequencies for related 4-halopyrazoles show distinct regions for N-H stretching (in the absence of an N-substituent), C-H stretching, and ring vibrations. mdpi.com For this compound, the C-I stretching vibration is expected at a low frequency. The calculated spectrum can be compared with experimental data to confirm the structure.

The table below outlines some predicted vibrational frequencies for key functional groups.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| Pyrazole Ring Stretch (C=C, C=N) | 1600-1400 |

| C-I Stretch | < 600 |

Note: These are general ranges and specific values would be obtained from detailed calculations.

Predicted NMR Chemical Shifts and Coupling Constants

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes. dtic.mil For this compound, MD simulations can explore the rotational freedom of the isopropyl group and its preferred orientations relative to the pyrazole ring.

While the pyrazole ring itself is rigid, the isopropyl group can rotate around the N-C bond. MD simulations can map the potential energy surface associated with this rotation, identifying energy minima and the barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as in a biological system or in solution. The simulations can reveal the interplay between the molecule's conformational variability and its functional interactions. nih.gov

Research Applications and Pharmacological Relevance

Role as a Privileged Scaffold in Medicinal Chemistry

The pyrazole (B372694) nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, diverse biological targets, making them fruitful starting points for drug discovery. nih.govsemanticscholar.orgmdpi.com The stability of the pyrazole ring and its capacity for substitution at various positions allow for the fine-tuning of steric, electronic, and pharmacokinetic properties, enabling the development of potent and selective ligands. mdpi.com

4-Iodo-1-isopropyl-1H-pyrazole and its derivatives are key building blocks in the synthesis of novel pharmaceutical compounds. smolecule.combldpharm.com The iodine atom at the 4-position is particularly significant as it can be readily replaced through various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. researchgate.net This synthetic versatility allows chemists to introduce a wide array of functional groups, generating large libraries of pyrazole analogs for screening against various therapeutic targets.

For instance, related compounds like this compound-5-carboxylic acid serve as a foundational scaffold for designing new drugs, particularly those aimed at acting as enzyme inhibitors or receptor modulators. smolecule.com The synthesis of such derivatives often begins with the cyclization of a 1,3-dicarbonyl compound with a hydrazine (B178648) to form the core pyrazole ring, which is then iodinated. metu.edu.trcu.edu.eg This approach facilitates the creation of structurally complex and diverse molecules with potential therapeutic applications. mdpi.com

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For pyrazole derivatives, SAR studies have revealed key structural requirements for interaction with various biological targets. Research into cannabinoid receptor (CB1) antagonists, using the pyrazole-based drug Rimonabant as a starting point, identified several critical features for potent activity. nih.gov These studies highlighted the importance of specific substituents at the 1, 3, and 5-positions of the pyrazole ring. Notably, the most potent compound in one such series featured a p-iodophenyl group at the 5-position, underscoring the significant role that iodine substitution can play in enhancing binding affinity. nih.gov The iodinated nature of such compounds also offers potential for use as imaging ligands in techniques like single-photon emission computed tomography (SPECT). nih.gov

Design and Synthesis of Novel Drug Candidates

Biological Activity Spectrum of Pyrazole Derivatives

Derivatives synthesized from pyrazole scaffolds exhibit a remarkable breadth of pharmacological activities. Their ability to interact with a wide range of biological targets has led to their development as inhibitors of enzymes, modulators of receptors, and antimicrobial agents. nih.govmdpi.com

Pyrazole derivatives have emerged as a prominent class of enzyme inhibitors, particularly targeting protein kinases, which are crucial regulators of cellular processes and are frequently implicated in diseases like cancer and inflammation. hilarispublisher.com The pyrazole scaffold is adept at forming key hydrogen bonds within the ATP-binding site of kinases. mdpi.com

Research has identified pyrazole-based compounds as potent inhibitors of numerous kinases, including:

c-Jun N-terminal Kinase (JNK): Several pyrazole analogs have shown JNK-1 inhibitory activity in the low micromolar range. nih.gov

Janus Kinases (JAKs): Golidocitinib, a pyrazole-containing compound, is a highly potent and selective inhibitor of JAK1. mdpi.com

Lymphocyte-specific Kinase (Lck): Ring-fused pyrazole derivatives have demonstrated potent Lck inhibitory activity with IC₅₀ values below 1 nM. eui.eu

Phosphoinositide 3-kinases (PI3K): A pyrazole carbaldehyde derivative was identified as a potent PI3K inhibitor, showing excellent cytotoxicity against MCF7 breast cancer cells with an IC₅₀ of 0.25 μM. mdpi.com

Other Kinases: Pyrazoles have also been developed as inhibitors for Cyclin-Dependent Kinases (CDKs), Rearranged during Transfection (RET) kinase, and Haspin kinase. hilarispublisher.commdpi.com

| Pyrazole Derivative Class | Target Kinase | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Ring-fused pyrazoles | Lck | <1 nM | eui.eu |

| Pyrazole carbaldehyde derivative | PI3K | 0.25 µM (against MCF7 cells) | mdpi.com |

| Pyrazolo[1,5-a]pyrimidine derivative (Compound 46) | PIM-1 | 0.60 µM | mdpi.com |

| Pyrazolo[4,3-f]quinoline derivative (Compound 48) | Haspin | 1.7 µM (in HCT116 cells) | mdpi.com |

| General Pyrazole Amides | JNK-1 | <10 µM | nih.gov |

Beyond kinases, pyrazole derivatives have been shown to inhibit other enzyme families, such as carbonic anhydrases and cholinesterases, with inhibition constants (Kᵢ) in the nanomolar range. tandfonline.comnih.gov

The structural versatility of the pyrazole core allows for its interaction with a variety of cell surface and nuclear receptors.

Cannabinoid Receptors (CB1/CB2): Following the development of the CB1 antagonist Rimonabant, many pyrazole-based ligands have been synthesized. mdpi.com Tricyclic pyrazole systems have been shown to act as high-affinity ligands for the CB2 receptor. mdpi.com

GABA(A) Receptors: Certain aryl pyrazole derivatives can modulate the function of GABA(A) receptors, the primary inhibitory neurotransmitter receptors in the brain. nih.gov Depending on their specific structure, these compounds can either enhance (potentiate) or block the effects of other modulators at the receptor. nih.gov

Estrogen Receptors (ER): Tetrasubstituted pyrazoles have been identified as high-affinity ligands for estrogen receptors, with some analogs acting as highly selective agonists for the ERα subtype. researchgate.net

Peroxisome Proliferator-Activated Receptors (PPARs): Pyrazole derivatives have been developed as ligands for PPAR-gamma, a nuclear receptor that plays a key role in regulating glucose metabolism. These compounds have potential applications in managing blood glucose levels and increasing insulin (B600854) sensitivity. wipo.int

α7 Nicotinic Acetylcholine Receptors (nAChR): Pyrazole-containing chemotypes have been explored as modulators for the α7 receptor, a target for cognitive disorders. patsnap.com

A significant body of research has demonstrated the potent antimicrobial and antifungal properties of pyrazole derivatives. semanticscholar.orgorientjchem.org These compounds have been synthesized and tested against a wide range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govekb.eg

For example, certain pyrazole analogs showed excellent antibacterial activity against Escherichia coli and Streptococcus epidermidis with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL. nih.gov Other derivatives displayed potent antifungal activity against Aspergillus niger and Candida albicans. nih.govsemanticscholar.org The mechanism of action often involves the inhibition of essential bacterial enzymes, such as N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), which is a target for potential new antibiotics. mdpi.com

| Compound Class/Number | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Pyrazole Derivative (Compound 3) | Escherichia coli (Gram-negative) | 0.25 μg/mL | nih.gov |

| Pyrazole Derivative (Compound 4) | Streptococcus epidermidis (Gram-positive) | 0.25 μg/mL | nih.gov |

| Pyrazole Derivative (Compound 2) | Aspergillus niger (Fungus) | 1 μg/mL | nih.gov |

| Acrylamide-Pyrazole Conjugate (7c) | Candida albicans (Fungus) | 25±1 mm (Inhibition Zone) | ekb.eg |

| Phenyl derivatives of pyrazoles | A. niger (Fungus) | 0.2 μg/mL | ajpp.in |

Anti-inflammatory and Analgesic Properties

The pyrazole scaffold is a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Many pyrazole derivatives exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. nih.govmdpi.com For instance, celecoxib, a well-known selective COX-2 inhibitor, is built upon a diaryl pyrazole structure. google.comacs.org

While this compound itself is not marketed as an anti-inflammatory agent, its structure is highly relevant for synthesizing analogues of established drugs. The 4-iodo position provides a reactive handle for chemists to introduce various functional groups through cross-coupling reactions, enabling the creation of libraries of novel pyrazole derivatives for screening as potential anti-inflammatory and analgesic agents. acs.org Research has shown that modifying the substituents on the pyrazole ring can significantly influence the potency and selectivity of these compounds. nih.govnih.gov

Table 1: Examples of Marketed Pyrazole-Based Anti-inflammatory and Analgesic Drugs

| Drug Name | Primary Use | Mechanism of Action (if known) |

| Celecoxib | Anti-inflammatory, Analgesic | Selective COX-2 Inhibitor google.com |

| Phenazone (Antipyrine) | Analgesic, Antipyretic | COX Inhibitor nih.gov |

| Metamizole (Dipyrone) | Analgesic, Antipyretic | Multiple, including COX inhibition nih.gov |

| Phenylbutazone | Anti-inflammatory (Veterinary/Historical) | Non-selective COX Inhibitor nih.gov |

Anticancer and Antitumor Potentials

The pyrazole motif is integral to the design of numerous modern anticancer therapies, particularly kinase inhibitors. rsc.orgmdpi.com Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Pyrazole derivatives have been successfully developed to target specific kinases like cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptors (VEGFRs), and RET protein kinase. noveltyjournals.commdpi.comnih.gov

The significance of 4-iodo-substituted pyrazoles in this field is underscored by their use as key intermediates in the synthesis of approved cancer drugs. For example, the synthesis of Crizotinib, an FDA-approved kinase inhibitor used to treat non-small cell lung cancer, involves a crucial intermediate, 4-(4-Iodo-1H-pyrazol-1-yl)piperidine. researchgate.net The iodo-pyrazole portion of this molecule is essential for constructing the final drug structure via a Suzuki coupling reaction. researchgate.net This highlights the value of the 4-iodo-pyrazole scaffold as a pharmacophore for creating potent kinase inhibitors.

Furthermore, research into 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines, which share the 1-isopropyl-1H-pyrazole core structure, has identified promising RET kinase inhibitors. nih.gov One compound from this series demonstrated efficient inhibition of RET phosphorylation in breast cancer cells at nanomolar concentrations, reinforcing the potential of this specific scaffold in developing targeted cancer therapies. nih.gov

Table 2: Selected Pyrazole-Based Kinase Inhibitors in Cancer Research

| Inhibitor/Derivative Class | Target Kinase(s) | Associated Cancer Type(s) | Citation(s) |

| Crizotinib | ALK, ROS1, MET | Non-Small Cell Lung Cancer | rsc.orgresearchgate.net |

| 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines | RET | Breast Cancer | nih.gov |

| Pyrazolo[3,4-d]pyrimidine Derivatives | EGFR | Non-Small Cell Lung Cancer, Colorectal | nih.gov |

| 1,3,4-trisubstituted pyrazoles | CDK, VEGFR | Various Cancers | noveltyjournals.com |

Applications in Agrochemical and Material Science Research

Beyond medicine, the unique chemical properties of the pyrazole ring lend themselves to applications in catalysis and the development of advanced materials.

Use as Ligands in Catalysis

The pyrazole ring contains two adjacent nitrogen atoms, one of which is pyridine-like and can act as a Lewis base. mdpi.com This allows pyrazole derivatives to coordinate with metal ions, forming stable complexes that can be used as catalysts. smolecule.comresearchgate.net The electronic properties of the ligand, and thus the activity of the catalyst, can be fine-tuned by changing the substituents on the pyrazole ring. mdpi.com

More importantly, the iodine atom at the C4 position makes this compound a highly valuable substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. researchgate.netsemanticscholar.org In this context, the compound is not the ligand itself but a key reactant that allows for the efficient and specific formation of new carbon-carbon or carbon-nitrogen bonds. This capability is fundamental to synthetic organic chemistry, enabling the construction of the complex molecular architectures required for pharmaceuticals, agrochemicals, and functional materials. rsc.org

Development of Functional Materials

Heterocyclic compounds, including pyrazoles, are increasingly explored for their use in materials science. smolecule.comrsc.org Their applications stem from their electronic and optical properties, which can be tailored through synthetic modification. The pyrazole ring is an electron-rich aromatic system that can be incorporated into larger conjugated polymers or supramolecular assemblies. mdpi.com

By using this compound as a building block, researchers can introduce the pyrazole unit into material backbones via cross-coupling reactions. This could lead to the development of novel organic materials with specific functionalities, such as organic light-emitting diodes (OLEDs), components for solar cells, or chemical sensors. smolecule.comrsc.org The ability of the pyrazole nitrogens to form hydrogen bonds and coordinate with metals also allows for the creation of structured supramolecular networks and metal-organic frameworks (MOFs). mdpi.com

Future Directions in Research and Therapeutic Development

The primary value of this compound lies in its potential as a versatile synthetic intermediate. Future research will likely continue to exploit this compound as a starting point for creating novel and complex molecules.

Key future directions include:

Drug Discovery: The synthesis of new libraries of kinase inhibitors for oncology remains a promising avenue. Using this compound to create derivatives targeting novel or drug-resistant kinases is a logical progression. mdpi.comnih.gov

Medicinal Chemistry: Beyond cancer, the compound can be used to generate derivatives for screening against other diseases where pyrazoles have shown activity, such as neurodegenerative disorders and infectious diseases. researchgate.nettijer.org

Catalysis and Synthesis: Further development of new catalytic methods where iodo-pyrazoles can act as precursors for even more complex transformations.

Materials Science: Systematic incorporation of this pyrazole derivative into polymers and other materials to investigate and optimize their electronic, optical, and sensory properties for new technological applications. smolecule.com

Q & A

Q. What are the optimized synthetic routes for 4-Iodo-1-isopropyl-1H-pyrazole?

The compound is typically synthesized via halogenation of the pyrazole core. A common method involves reacting 1-isopropyl-1H-pyrazole with iodine in the presence of a halogenating agent (e.g., N-iodosuccinimide) under reflux in a polar aprotic solvent like acetonitrile . Post-reaction purification via column chromatography or recrystallization (e.g., using methanol) ensures ≥95% purity. Reaction efficiency can be monitored using TLC or HPLC .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

- H/C NMR : To confirm substitution patterns (e.g., iodine at C4, isopropyl group at N1) .

- Mass Spectrometry (HRMS) : For verifying molecular weight (e.g., observed m/z vs. calculated for ) .

- FT-IR : To identify functional groups (e.g., C-I stretch at ~500 cm) .

Q. How should researchers handle this compound safely in the lab?

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors.

- Store in a cool, dry place away from light to prevent iodine dissociation .

- In case of exposure, rinse affected areas with water and seek medical attention .

Advanced Research Questions

Q. How can contradictions in reported reactivity data for iodopyrazoles be resolved?

Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature). Systematic approaches include:

Q. What factors influence the stability of this compound under varying conditions?

Stability is affected by:

- Light : UV exposure may cleave the C-I bond, requiring storage in amber vials .

- Temperature : Decomposition above 150°C necessitates low-temperature reactions .

- Solvent : Polar solvents (DMSO, DMF) may accelerate hydrolysis; use non-polar solvents (toluene) for long-term stability .

Q. How can researchers design biological assays to study the activity of this compound?

- Target Identification : Screen against kinase or cannabinoid receptor panels due to pyrazole’s affinity for heterocyclic-binding domains .

- In Vitro Assays : Use cell lines (e.g., HEK293) transfected with target receptors to measure IC values via fluorescence-based assays .

- Metabolic Stability : Assess hepatic microsomal degradation rates to predict pharmacokinetics .

Q. What strategies are effective for synthesizing derivatives to study structure-activity relationships (SAR)?

- Cross-Coupling Reactions : Suzuki-Miyaura coupling at the iodine position to introduce aryl/heteroaryl groups .

- Functional Group Interconversion : Convert the isopropyl group to other alkyl/aryl substituents via nucleophilic substitution .

- Click Chemistry : Introduce triazole moieties using azide-alkyne cycloaddition for enhanced solubility .

Retrosynthesis Analysis